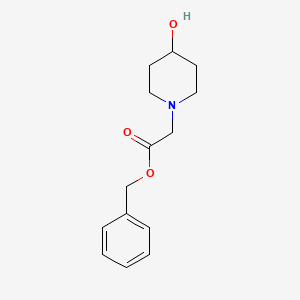

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Descripción general

Descripción

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzyl group, a piperidine ring, and an acetate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate typically involves the reaction of benzyl bromide with 4-hydroxypiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simple heterocyclic amine with a similar ring structure.

Benzyl acetate: Contains a benzyl group and an acetate moiety but lacks the piperidine ring.

4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group but lacks the benzyl and acetate groups.

Uniqueness

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Actividad Biológica

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group, an acetate moiety, and a hydroxypiperidine structure. Its molecular formula is . The presence of the hydroxyl group enhances its solubility and interaction with biological targets, which is crucial for its pharmacological effects.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds synthesized from this precursor have shown effective inhibition of lipid peroxidation and antioxidant activity in various assays such as DPPH and ABTS radical scavenging tests. Notably, one derivative demonstrated an IC50 value of 10 μM against soybean lipoxygenase (LOX), indicating strong anti-inflammatory potential.

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Recent findings suggest that derivatives synthesized from this compound display substantial antibacterial and antifungal effects comparable to standard treatments. The mechanism involves the disruption of microbial cell membranes, which enhances the efficacy of these derivatives against resistant strains.

3. Neurological Effects

The piperidine ring structure is known for its central nervous system activity. Compounds derived from this compound have been investigated for their potential in treating neurological disorders. They may act as inhibitors of specific enzymes or receptors involved in neurotransmitter regulation, thereby offering therapeutic benefits in conditions such as depression or anxiety .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Benzyl acetate and 4-hydroxypiperidine.

- Reactions : The reaction conditions often include refluxing in an organic solvent or using microwave-assisted synthesis to enhance yield and purity.

- Purification : The resulting compounds are purified using chromatographic techniques to isolate active derivatives.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of nitrones synthesized from this compound. The results indicated significant inhibition of oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage associated with chronic diseases.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against various bacterial strains, including MRSA. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as next-generation antimicrobial agents.

Summary of Biological Activities

| Activity Type | Mechanism/Target | Key Findings |

|---|---|---|

| Antioxidant | LOX Inhibition | IC50 = 10 μM |

| Antimicrobial | Cell Membrane Disruption | Effective against resistant strains |

| Neurological | Enzyme/Receptor Inhibition | Potential therapeutic effects on CNS disorders |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution followed by acylation. For example, the hydroxypiperidine moiety can be alkylated using benzyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Optimization may include varying solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry of reactants. Monitoring progress via TLC or HPLC ensures intermediate purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the ester linkage and piperidine ring substitution. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is effective. X-ray crystallography (using SHELXL or WinGX) can resolve stereochemistry if single crystals are obtained .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Stability under ambient conditions can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid exposure to strong oxidizers or acids, as these may degrade the piperidine ring .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of hydroxypiperidine derivatives like this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like dopamine transporters or GPCRs can identify potential binding modes. Density Functional Theory (DFT) calculations (Gaussian 09) assess electronic properties (HOMO-LUMO gaps) to predict reactivity. Validate predictions with in vitro assays (e.g., radioligand binding for receptor affinity) and compare with structurally analogous compounds .

Q. What strategies resolve contradictions in reported reaction yields for multi-step syntheses of piperidine-based esters?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation). Design a Design of Experiments (DoE) approach to test variables (temperature, catalyst loading). Use LC-MS to identify byproducts. For example, if acylation yields vary, evaluate the role of base strength (e.g., NaH vs. Et₃N) in minimizing ester hydrolysis .

Q. How can researchers analyze the metabolic pathways of this compound in preclinical studies?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-QTOF-MS. Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) can be identified using software like MetaboLynx. Compare results with in silico predictions (Meteor Nexus) to prioritize metabolites for toxicological testing .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with water (15 mins) and eyes with saline (10 mins). Spills should be contained with absorbent pads and neutralized with 5% acetic acid before disposal as hazardous waste .

Q. Data Analysis and Validation

Q. What statistical methods are appropriate for validating reproducibility in synthetic protocols?

- Methodological Answer : Perform triplicate syntheses and calculate relative standard deviation (RSD) for yields. Use ANOVA to compare batch-to-batch variability. For spectroscopic data, apply principal component analysis (PCA) to NMR or IR datasets to confirm consistency .

Q. Biological Activity Profiling

Q. How can researchers design in vitro assays to evaluate the neuroprotective potential of this compound?

- Methodological Answer : Use SH-SY5Y neuroblastoma cells exposed to oxidative stress (H₂O₂). Pre-treat cells with the compound (1–100 µM) and measure viability via MTT assay. Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activity to confirm anti-apoptotic effects. Compare with positive controls like riluzole .

Propiedades

IUPAC Name |

benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVZEOYVQKOMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.